N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide
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Overview
Description
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated dimethoxybenzene sulfonyl group and a chloropyridine carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of 4,5-dimethoxybenzene to obtain 2-bromo-4,5-dimethoxybenzene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield 2-bromo-4,5-dimethoxybenzenesulfonyl chloride .
The next step involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with 2-chloropyridine-4-carboxamide under appropriate conditions to form the final product. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonyl groups. Reagents such as potassium permanganate and sodium borohydride are commonly used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures. Palladium catalysts are typically employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives.
Scientific Research Applications
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of inhibitors and modulators of biological targets.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The brominated and sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. Additionally, the chloropyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-chloropyridine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
2-bromo-4,5-dimethoxybenzenesulfonyl chloride: This compound shares the brominated dimethoxybenzene sulfonyl group but lacks the chloropyridine carboxamide moiety.
2-chloropyridine-4-carboxamide: This compound contains the chloropyridine carboxamide moiety but lacks the brominated dimethoxybenzene sulfonyl group. It is used in medicinal chemistry for the design of bioactive molecules.
N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-aminopyridine: This compound is similar in structure but contains an amino group instead of a carboxamide group. It is used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O5S/c1-22-10-6-9(15)12(7-11(10)23-2)24(20,21)18-14(19)8-3-4-17-13(16)5-8/h3-7H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFSVFFNUJQOIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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